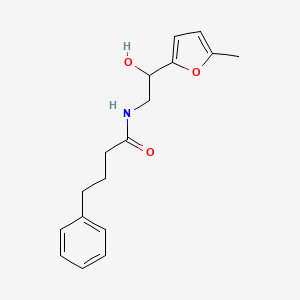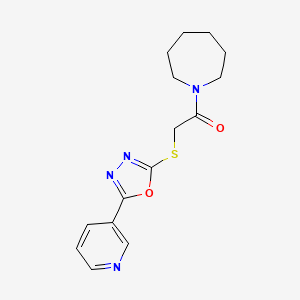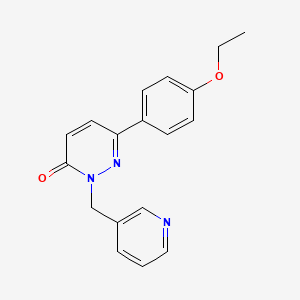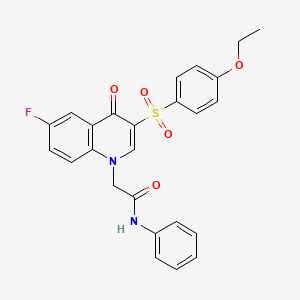![molecular formula C20H15ClFN5O2 B2953074 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941915-09-9](/img/structure/B2953074.png)
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of fused bicyclic heterocycle . This core is substituted with various groups including a 3-chlorophenyl group, a 4-fluorophenyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional shape due to the presence of the fused ring system and various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents : A study by Farag et al. (2012) focused on the synthesis of novel 4(3H)-quinazolinone derivatives, including compounds with structures similar to the one you're interested in. These compounds were evaluated for their potential anti-inflammatory and analgesic activity, highlighting the medical relevance of such chemical structures (Farag et al., 2012).
Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) involved the synthesis and characterization of pyrazole-acetamide derivatives, which were used to create Co(II) and Cu(II) coordination complexes. These complexes were studied for their antioxidant activity, indicating potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Antipsychotic Agents : Wise et al. (1987) investigated 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to your compound of interest, for their antipsychotic potential. These compounds showed promising results in behavioral animal tests and did not interact with dopamine receptors, a common target for antipsychotic drugs (Wise et al., 1987).
Anti-Lung Cancer Activity : Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, which include structures similar to the compound you're interested in. These compounds showed significant anticancer activity against lung cancer cell lines, suggesting their potential in cancer therapeutics (Hammam et al., 2005).
Fluorogenic Dyes : A study by Zaitseva et al. (2020) explored the oxidation of certain acetamide-substituted compounds to create fluorogenic dyes. This research indicates potential applications in imaging and diagnostics (Zaitseva et al., 2020).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)acetamide, similar to your compound, and evaluated them for anti-inflammatory activity. Several of these derivatives showed significant results, underscoring their medicinal potential (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements of the pathway, including RIPK3 and MLKL . This leads to the suppression of necroptosis and potentially reduces inflammation .
Pharmacokinetics
In terms of ADME properties, the compound has shown acceptable pharmacokinetic characteristics . It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption and distribution within the body.
Result of Action
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of RIPK1/RIPK3/MLKL pathway induced by TSZ . These molecular and cellular effects contribute to its potential therapeutic benefits in inflammatory diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-4-2-3-13(21)9-16)19(17)20(29)26(25-12)11-18(28)24-15-7-5-14(22)6-8-15/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEEXLHWCUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)


![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)


![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
